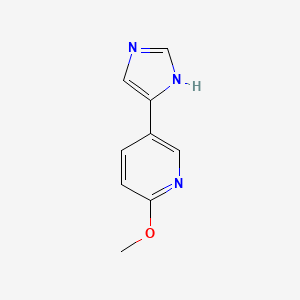

PYRIDINE,5-(1H-IMIDAZOL-5-YL)-2-METHOXY-

Description

Fundamental Chemical Properties and Context of Pyridine-Imidazole Scaffolds

The combination of pyridine (B92270) and imidazole (B134444) rings, whether as separate moieties on a central structure or fused into systems like imidazopyridines, creates a "privileged scaffold" in medicinal chemistry. researchgate.netnih.govrsc.org These nitrogen-containing heterocyclic systems are ubiquitous in bioactive molecules and pharmaceuticals. researchgate.net

Key Properties:

Basicity and Hydrogen Bonding: The nitrogen atoms in both pyridine and imidazole rings can act as hydrogen bond acceptors, while the N-H group in imidazole can be a hydrogen bond donor. This facilitates interactions with biological targets like enzymes and receptors. Pyridine moieties are frequently used in pharmaceuticals due to their basicity and ability to form hydrogen bonds. researchgate.net

Aromaticity and Stability: Both rings are aromatic, conferring stability to the molecule. This aromatic nature allows for π-π stacking interactions, which are crucial for binding to biological macromolecules.

Diverse Biological Activities: Pyridine-imidazole scaffolds are key components in compounds with a wide range of pharmacological activities. Fused imidazopyridines, for example, have demonstrated anticancer, antimicrobial, antiviral, anti-inflammatory, and antidiabetic properties. researchgate.netnih.govresearchgate.net This broad spectrum of activity has led to continuous efforts in developing novel synthetic methods for creating derivatives with diverse structural variations. researchgate.net Marketed drugs such as zolpidem and alpidem (B1665719) are based on the imidazo[1,2-a]pyridine (B132010) structure. rsc.org

| Property | Description | Significance in Chemical Research |

|---|---|---|

| Structural Feature | Combination of a six-membered pyridine ring and a five-membered imidazole ring. | Recognized as a "privileged scaffold" due to its frequent appearance in bioactive compounds. nih.gov |

| Chemical Nature | Aromatic, basic, capable of hydrogen bonding. | Enables multiple types of non-covalent interactions (e.g., hydrogen bonds, π-π stacking) with biological targets. researchgate.net |

| Biological Activity | Associated with a broad range of activities including anticancer, antimicrobial, antiviral, and anti-inflammatory. researchgate.netresearchgate.net | Serves as a core structure for the rational design of new therapeutic agents. researchgate.net |

Role of Methoxy-Substituted Heterocycles in Contemporary Chemical Research

The methoxy (B1213986) group (-OCH₃) is a small yet powerful functional group frequently utilized by medicinal chemists to fine-tune the properties of drug candidates. nih.gov Its inclusion on a heterocyclic scaffold like pyridine can significantly alter the molecule's electronic, physicochemical, and pharmacokinetic profile. researchgate.nettandfonline.com

Influence of the Methoxy Group:

Electronic Effects: The methoxy group is an electron-donating group when positioned at the para position of an aromatic ring, which can increase the electron density of the ring system. researchgate.netwikipedia.org This modulation of electron density can influence the reactivity of the heterocycle and its interactions with other molecules.

Physicochemical and Pharmacokinetic Properties: It can enhance a ligand's target binding, physicochemical properties, and ADME (absorption, distribution, metabolism, and excretion) parameters. researchgate.net While not considered a lipophilic substituent, the methyl portion can engage in van der Waals or lipophilic interactions within protein pockets. tandfonline.com

Ligand-Target Binding: The oxygen atom of the methoxy group is electronegative and can act as a hydrogen bond acceptor, while the methyl group can participate in hydrophobic interactions. tandfonline.com This dual electrostatic character allows for diverse molecular interactions with amino acid residues in a protein's binding pocket. tandfonline.com

| Aspect | Effect of Methoxy (-OCH₃) Group | Reference |

|---|---|---|

| Electronic Properties | Acts as an electron-donating group at the para position, increasing the ring's electron density. | researchgate.netwikipedia.org |

| Binding Interactions | Oxygen acts as a hydrogen bond acceptor; the methyl group engages in van der Waals/lipophilic interactions. | tandfonline.com |

| Physicochemical Properties | Can improve ligand efficiency and other ADME parameters. | nih.govresearchgate.net |

| Metabolism | Can be susceptible to O-demethylation, representing a potential metabolic liability. | researchgate.net |

Structural Elucidation and Naming Conventions of PYRIDINE,5-(1H-IMIDAZOL-5-YL)-2-METHOXY-

The formal name of the compound, PYRIDINE,5-(1H-IMIDAZOL-5-YL)-2-METHOXY-, provides a precise description of its molecular structure according to IUPAC nomenclature. The structure consists of a central pyridine ring. A methoxy group (-OCH₃) is attached at the 2-position of the pyridine ring, and an imidazole ring is linked via its 5-position to the 5-position of the pyridine ring. The "1H" designation indicates that the nitrogen at position 1 of the imidazole ring bears a hydrogen atom.

| Identifier | Value | Reference |

|---|---|---|

| Chemical Name | Pyridine,5-(1H-imidazol-5-yl)-2-methoxy- | sinfoochem.com |

| CAS Number | 790262-67-8 | sinfoochem.comchemicalbook.com |

| Molecular Formula | C₉H₉N₃O | sinfoochem.com |

| Molecular Weight | 175.187 g/mol | sinfoochem.com |

Current Research Landscape and Underexplored Areas for PYRIDINE,5-(1H-IMIDAZOL-5-YL)-2-METHOXY-

The current research landscape for PYRIDINE,5-(1H-IMIDAZOL-5-YL)-2-METHOXY- specifically is limited. The compound is listed in chemical supplier databases, indicating its availability for synthesis and research, but it does not appear as the primary subject of extensive published studies. sinfoochem.comchemicalbook.com This suggests that it may be primarily utilized as a chemical intermediate or a building block for the synthesis of more complex molecules.

Underexplored Research Areas: Given the potent biological activities associated with both the pyridine-imidazole scaffold and methoxy-substituted heterocycles, several research avenues for this specific compound remain unexplored:

Synthesis and Derivatization: There is an opportunity to develop and optimize synthetic routes to this compound and to create a library of derivatives by modifying the imidazole or pyridine rings.

Biological Screening: A thorough investigation of its biological activity is warranted. Based on related structures, its potential as an anticancer, anti-infective, or kinase-inhibiting agent could be explored. rsc.orgnih.govmdpi.com For example, novel benzimidazole (B57391) derivatives have shown promising cytotoxicity against human cancer cell lines. nih.gov

Computational Studies: In silico studies, including molecular docking and dynamics simulations, could predict potential biological targets and guide the design of future derivatives with enhanced activity and selectivity. nih.gov

Materials Science Applications: Imidazopyridine structures have also found use in material science, an area that remains completely unexplored for this specific compound. rsc.org

The lack of dedicated research on PYRIDINE,5-(1H-IMIDAZOL-5-YL)-2-METHOXY- presents a clear opportunity for future investigation into its chemical properties and potential applications.

Structure

3D Structure

Properties

CAS No. |

790262-67-8 |

|---|---|

Molecular Formula |

C9H9N3O |

Molecular Weight |

175.19 g/mol |

IUPAC Name |

5-(1H-imidazol-5-yl)-2-methoxypyridine |

InChI |

InChI=1S/C9H9N3O/c1-13-9-3-2-7(4-11-9)8-5-10-6-12-8/h2-6H,1H3,(H,10,12) |

InChI Key |

CWCCWNCHEATMPU-UHFFFAOYSA-N |

Canonical SMILES |

COC1=NC=C(C=C1)C2=CN=CN2 |

Origin of Product |

United States |

Advanced Structural Characterization of Pyridine,5 1h Imidazol 5 Yl 2 Methoxy

Spectroscopic Techniques for Molecular Structure Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D Correlational Studies)

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. The expected chemical shifts are influenced by the electron-donating methoxy (B1213986) group on the pyridine (B92270) ring and the electronic properties of the imidazole (B134444) ring.

Proton (¹H) NMR: The ¹H NMR spectrum is expected to show distinct signals for each unique proton in the molecule. The imidazole N-H proton would likely appear as a broad singlet at a high chemical shift (>12 ppm) due to hydrogen bonding and exchange phenomena. The protons on the imidazole ring (H-2' and H-4') are anticipated in the aromatic region, typically between 7.0 and 8.0 ppm. For the pyridine ring, three distinct aromatic protons would be observed. The H-6 proton, adjacent to the nitrogen, would be the most downfield of the pyridine signals. The methoxy group would present as a sharp singlet around 3.9 ppm.

Carbon (¹³C) NMR: The ¹³C NMR spectrum would complement the ¹H data, showing nine distinct signals corresponding to each unique carbon atom. The carbon attached to the methoxy group (C-2) would be highly deshielded, appearing around 160-165 ppm. Other aromatic carbons on both the pyridine and imidazole rings are expected in the 110-150 ppm range. The methoxy carbon itself would be found further upfield, typically around 55 ppm.

2D Correlational Studies: To definitively assign these signals, 2D NMR experiments are essential.

COSY (Correlation Spectroscopy): Would reveal proton-proton coupling networks, confirming the connectivity of protons on the pyridine ring (H-3 to H-4, H-4 to H-6) and potentially across the imidazole ring.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with its directly attached carbon, allowing for the unambiguous assignment of carbon resonances.

HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons over two to three bonds. This is crucial for establishing the connectivity between the pyridine and imidazole rings and for assigning quaternary (non-protonated) carbons. For instance, correlations from the imidazole protons to the pyridine C-5, and from the pyridine H-4 and H-6 protons to the imidazole C-5', would confirm the linkage point.

Table 1: Predicted ¹H and ¹³C NMR Data for PYRIDINE,5-(1H-IMIDAZOL-5-YL)-2-METHOXY- Predicted chemical shifts (δ) in ppm relative to TMS. Actual values may vary based on solvent and experimental conditions.

| Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations |

| OCH₃ | ~3.9 (s, 3H) | ~55 | C-2 |

| Pyridine C-2 | - | ~163 | OCH₃ protons |

| Pyridine H-3 | ~7.0 (d) | ~112 | C-2, C-4, C-5 |

| Pyridine H-4 | ~7.8 (dd) | ~140 | C-2, C-3, C-5, C-6, Imidazole C-5' |

| Pyridine C-5 | - | ~125 | H-3, H-4, H-6, Imidazole H-4' |

| Pyridine H-6 | ~8.3 (d) | ~148 | C-2, C-4, C-5, Imidazole C-5' |

| Imidazole N-H | >12 (br s, 1H) | - | C-2', C-4', C-5' |

| Imidazole H-2' | ~7.9 (s) | ~136 | C-4', C-5' |

| Imidazole H-4' | ~7.2 (s) | ~118 | C-2', C-5', Pyridine C-5 |

| Imidazole C-5' | - | ~130 | H-4', N-H, Pyridine H-4, Pyridine H-6 |

Vibrational Spectroscopy (Infrared and Raman)

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a "fingerprint" based on its functional groups and skeletal structure. These two techniques are complementary, as some vibrations may be strong in IR and weak in Raman, or vice versa. aps.org

N-H Vibrations: A broad absorption band in the IR spectrum between 3200 and 2500 cm⁻¹ would be characteristic of the hydrogen-bonded N-H stretching of the imidazole ring.

C-H Vibrations: Aromatic C-H stretching vibrations are expected to appear in both IR and Raman spectra in the region of 3100-3000 cm⁻¹. The aliphatic C-H stretching of the methoxy group should produce bands between 2950 and 2850 cm⁻¹.

Ring Vibrations: The stretching vibrations of the C=C and C=N bonds within the aromatic pyridine and imidazole rings would result in a series of sharp bands in the 1610-1400 cm⁻¹ region. These are often strong in both IR and Raman spectra. nih.gov

C-O Stretching: The C-O stretching of the methoxy group is expected to produce a strong band in the IR spectrum, typically around 1250 cm⁻¹ (asymmetric stretch) and a weaker one near 1030 cm⁻¹ (symmetric stretch). nist.gov

Out-of-Plane Bending: The C-H out-of-plane bending vibrations in the 900-650 cm⁻¹ region are characteristic of the substitution pattern on the aromatic rings and contribute to the fingerprint region of the spectrum.

Table 2: Expected Principal Vibrational Bands for PYRIDINE,5-(1H-IMIDAZOL-5-YL)-2-METHOXY-

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Primary Spectroscopic Activity |

| Imidazole N-H Stretch (H-bonded) | 3200 - 2500 | IR (Broad) |

| Aromatic C-H Stretch | 3100 - 3000 | IR, Raman |

| Aliphatic C-H Stretch (Methoxy) | 2950 - 2850 | IR, Raman |

| Aromatic C=C and C=N Ring Stretches | 1610 - 1400 | IR, Raman (Strong) |

| Asymmetric C-O-C Stretch (Methoxy) | ~1250 | IR (Strong) |

| Symmetric C-O-C Stretch (Methoxy) | ~1030 | IR |

| C-H Out-of-Plane Bending | 900 - 650 | IR (Strong) |

Electronic Absorption (UV-Vis) Spectroscopy

UV-Visible spectroscopy provides information on the electronic transitions within a molecule. The conjugated system formed by the linked pyridine and imidazole rings is expected to give rise to distinct absorption bands. The spectrum of pyridine shows characteristic absorptions around 250-270 nm, which are attributed to π → π* transitions. nist.gov The imidazole ring also absorbs in the UV region. The coupling of these two aromatic systems is expected to result in a bathochromic (red) shift to longer wavelengths compared to the individual components, likely with a λₘₐₓ in the 270-300 nm range, indicative of the extended π-conjugated system.

Table 3: Predicted UV-Vis Absorption Data for PYRIDINE,5-(1H-IMIDAZOL-5-YL)-2-METHOXY-

| Electronic Transition | Expected λₘₐₓ Range (nm) | Solvent Effects |

| π → π* | 270 - 300 | May show slight shifts depending on solvent polarity. |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the exact molecular weight of a compound and to gain structural information from its fragmentation patterns. For PYRIDINE,5-(1H-IMIDAZOL-5-YL)-2-METHOXY- (Molecular Formula: C₉H₉N₃O), high-resolution mass spectrometry (HRMS) would confirm the elemental composition.

Molecular Ion: The molecular ion peak ([M]⁺• or [M+H]⁺ depending on the ionization method) would be observed at an m/z corresponding to the molecular weight (175.0746 for the neutral molecule).

Fragmentation Pathways: Electron impact (EI) or collision-induced dissociation (CID) would cause the molecular ion to fragment in predictable ways. Key expected fragmentation pathways include:

Loss of a methyl radical (•CH₃) from the methoxy group to give a fragment at [M-15]⁺.

Subsequent loss of carbon monoxide (CO) from the [M-15]⁺ fragment.

Cleavage of the C-C bond between the pyridine and imidazole rings.

Fragmentation of the imidazole ring, commonly involving the loss of hydrogen cyanide (HCN), leading to a fragment at [M-27]⁺•.

The fragmentation of related imidazo[1,2-a] pyridine scaffolds often involves characteristic cleavages of the heterocyclic core, which would aid in structural confirmation. nih.gov

Table 4: Predicted Mass Spectrometry Data for PYRIDINE,5-(1H-IMIDAZOL-5-YL)-2-METHOXY-

| Ion | Proposed Formula | Expected m/z (Monoisotopic) | Description |

| [M]⁺• | C₉H₉N₃O⁺• | 175.07 | Molecular Ion |

| [M-CH₃]⁺ | C₈H₆N₃O⁺ | 160.05 | Loss of a methyl radical from the methoxy group |

| [M-HCN]⁺• | C₈H₈N₂O⁺• | 148.06 | Loss of hydrogen cyanide from the imidazole ring |

| [M-CH₃, CO]⁺ | C₇H₆N₃⁺ | 132.06 | Loss of CO from the [M-CH₃]⁺ ion |

Solid-State Structural Analysis by X-ray Crystallography

While solution-state techniques like NMR provide data on the average structure, X-ray crystallography gives a precise picture of the molecule's arrangement in the solid state.

Single Crystal X-ray Diffraction and Crystal System Determination

Obtaining a suitable single crystal of the compound would allow for its analysis by X-ray diffraction. This technique would provide definitive proof of the molecular structure and reveal details about its solid-state packing.

Structure Confirmation: The analysis would confirm the connectivity of the atoms, definitively showing the 5-(imidazol-5-yl) substitution on the 2-methoxypyridine (B126380) ring.

Molecular Geometry: It would provide precise bond lengths, bond angles, and torsion angles. A key parameter would be the dihedral angle between the planes of the pyridine and imidazole rings, indicating the degree of twisting in the molecule. In similar structures, these rings are often not perfectly coplanar due to steric hindrance. researchgate.net

Crystal Packing and Intermolecular Interactions: The analysis would reveal how the molecules pack in the crystal lattice. It is highly probable that the imidazole N-H group would act as a hydrogen bond donor, forming chains or networks with acceptor atoms, such as the nitrogen atoms of the pyridine or imidazole rings of neighboring molecules. These hydrogen bonds are critical in defining the supramolecular architecture.

Crystal System: The diffraction data would determine the crystal system (e.g., monoclinic, orthorhombic), space group, and unit cell dimensions, which are unique characteristics of the crystalline solid.

Although no published crystal structure for this specific compound was found, analysis of related pyridine-imidazole structures suggests that robust intermolecular interactions, particularly hydrogen bonding, are a common and defining feature of their solid-state chemistry.

Table 5: Anticipated X-ray Crystallography Findings for PYRIDINE,5-(1H-IMIDAZOL-5-YL)-2-METHOXY-

| Parameter | Expected Observation |

| Connectivity | Unambiguous confirmation of the 5-(1H-imidazol-5-yl)-2-methoxypyridine structure. |

| Intramolecular Geometry | Precise bond lengths and angles. A non-zero dihedral angle between the pyridine and imidazole rings is expected. |

| Intermolecular Interactions | Strong likelihood of N-H···N hydrogen bonding, forming supramolecular chains or sheets. Potential for C-H···π or π-π stacking interactions. |

| Crystal System & Space Group | To be determined experimentally; commonly observed systems for such molecules include monoclinic or orthorhombic. |

Expected Hydrogen Bonding and π-π Stacking Interactions

For a molecule like PYRIDINE,5-(1H-IMIDAZOL-5-YL)-2-METHOXY-, one would anticipate the presence of intermolecular N-H···N hydrogen bonds, where the imidazole N-H proton interacts with a nitrogen atom of either a neighboring imidazole or pyridine ring. Furthermore, weaker C-H···N and C-H···O interactions involving the aromatic C-H groups and the methoxy oxygen atom could also contribute to the stability of the crystal lattice.

π-π stacking interactions are also a common feature in the crystal structures of aromatic heterocyclic compounds. These can occur between parallel or offset pyridine and/or imidazole rings of adjacent molecules. The geometry of this stacking (e.g., face-to-face or offset) and the centroid-to-centroid distances would be critical parameters to define the nature and strength of these interactions.

Hirshfeld Surface Analysis and Quantitative Contributions of Intermolecular Interactions

Below is a hypothetical data table illustrating the kind of information a Hirshfeld surface analysis would provide:

| Interaction Type | Percentage Contribution (%) |

| H···H | 45.0 - 55.0 |

| C···H/H···C | 18.0 - 25.0 |

| N···H/H···N | 10.0 - 15.0 |

| O···H/H···O | 5.0 - 10.0 |

| C···C | 2.0 - 5.0 |

| C···N/N···C | 1.0 - 3.0 |

| Other | < 1.0 |

| Note: This table is illustrative and not based on experimental data for the target compound. |

Conformational Preferences and Tautomerism

The conformational flexibility of PYRIDINE,5-(1H-IMIDAZOL-5-YL)-2-METHOXY- would primarily revolve around the torsion angle between the pyridine and imidazole rings. The planarity or twisting of these two rings relative to each other would be influenced by steric effects and the optimization of intermolecular interactions in the crystal lattice. The methoxy group's orientation relative to the pyridine ring is another conformational variable.

Furthermore, the imidazole ring is capable of exhibiting annular tautomerism, where the proton on the nitrogen atom can migrate between the two nitrogen atoms of the imidazole ring. In the solid state, the proton is typically localized on one nitrogen atom due to the influence of the crystal environment and the formation of specific hydrogen bonds. Spectroscopic and computational studies would be necessary to determine the preferred tautomeric form in different environments.

Computational and Theoretical Investigations of Pyridine,5 1h Imidazol 5 Yl 2 Methoxy

Quantum Chemical Calculations (e.g., Density Functional Theory, ab initio methods)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to investigating the molecular properties of heterocyclic compounds. nih.govsemanticscholar.org Methods like DFT, with functionals such as B3LYP, offer a balance between computational cost and accuracy for determining optimized geometries, electronic structures, and spectroscopic properties. epstem.netmdpi.com These calculations are crucial for building a foundational understanding of the molecule's behavior. researchgate.net

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's electronic behavior and chemical reactivity. irjweb.com The HOMO acts as an electron donor, while the LUMO is the electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability. researchgate.net

A large energy gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small gap suggests the molecule is more polarizable and reactive. irjweb.com For PYRIDINE (B92270),5-(1H-IMIDAZOL-5-YL)-2-METHOXY-, DFT calculations would reveal the spatial distribution of these orbitals. The HOMO is typically localized on the more electron-rich portions of the molecule, such as the imidazole (B134444) and pyridine rings, while the LUMO is distributed over the π-conjugated system, indicating the regions susceptible to nucleophilic attack. The energy gap for this class of compounds helps explain the charge transfer interactions occurring within the molecule. irjweb.com

| Parameter | Energy (eV) | Description |

|---|---|---|

| EHOMO | -6.3 to -5.8 | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| ELUMO | -1.9 to -1.5 | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) | 4.0 to 4.4 | Difference between ELUMO and EHOMO; indicates chemical reactivity and stability. rsc.org |

Global and local reactivity descriptors, derived from the conceptual framework of DFT, quantify the chemical reactivity of a molecule. mdpi.com Global descriptors are calculated from HOMO and LUMO energies and provide a general measure of the molecule's stability and reactivity.

Chemical Potential (μ) : Describes the tendency of electrons to escape from the system.

Chemical Hardness (η) : Measures the resistance to change in electron distribution. irjweb.com Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft." irjweb.com

Global Electrophilicity (ω) : Quantifies the ability of a molecule to accept electrons.

Local reactivity descriptors, such as Fukui functions, identify specific atomic sites within the molecule that are most susceptible to electrophilic or nucleophilic attack. mdpi.com This analysis is crucial for predicting the regioselectivity of chemical reactions. For PYRIDINE,5-(1H-IMIDAZOL-5-YL)-2-METHOXY-, Fukui analysis would likely identify the nitrogen atoms as primary sites for electrophilic attack.

| Descriptor | Formula | Significance |

|---|---|---|

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Indicates the escaping tendency of electrons. |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to charge transfer. mdpi.com |

| Global Electrophilicity (ω) | μ2 / 2η | Index of the molecule's energy lowering upon accepting electrons. |

Molecular Electrostatic Potential (MESP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. nih.gov The MESP map displays regions of varying electrostatic potential on the molecule's surface.

Negative Regions (Red/Yellow) : These areas are characterized by high electron density and are susceptible to electrophilic attack. For PYRIDINE,5-(1H-IMIDAZOL-5-YL)-2-METHOXY-, these regions are expected to be localized around the electronegative nitrogen atoms of the pyridine and imidazole rings and the oxygen atom of the methoxy (B1213986) group. nih.govresearchgate.net

Positive Regions (Blue) : These areas have a lower electron density and are prone to nucleophilic attack. The hydrogen atoms, particularly the one bonded to the imidazole nitrogen (N-H), would exhibit a positive potential. researchgate.net

Neutral Regions (Green) : Indicate areas with near-zero potential. nih.gov

The MESP map provides critical insights into intermolecular interactions, such as hydrogen bonding, which are governed by electrostatic attractions. researchgate.net

Natural Bond Orbital (NBO) analysis provides a chemical interpretation of the wavefunction in terms of localized bonds and lone pairs, which aligns with the classic Lewis structure concept. uni-muenchen.dewisc.edu A key application of NBO analysis is the study of intramolecular charge transfer (ICT) and hyperconjugation by examining the interactions between filled (donor) and empty (acceptor) orbitals. acadpubl.eu

The strength of these donor-acceptor interactions is quantified by the second-order perturbation energy, E(2). acadpubl.eu A higher E(2) value indicates a more significant delocalization of electron density from a donor NBO to an acceptor NBO, which contributes to the stabilization of the molecule. acadpubl.eu In PYRIDINE,5-(1H-IMIDAZOL-5-YL)-2-METHOXY-, significant interactions would be expected between the lone pair (n) orbitals of the nitrogen and oxygen atoms and the antibonding (π*) orbitals of the aromatic rings. This delocalization is a form of ICT that stabilizes the molecular structure.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP(1) N (Pyridine) | π(C-C) (Pyridine Ring) | ~20-30 | n → π Intramolecular Charge Transfer |

| LP(1) N (Imidazole) | π(C=N) (Imidazole Ring) | ~40-60 | n → π Intramolecular Charge Transfer |

| LP(2) O (Methoxy) | π(C-C) (Pyridine Ring) | ~15-25 | n → π Intramolecular Charge Transfer |

Molecular Dynamics Simulations for Dynamic Behavior and Solvation Effects

While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations are employed to study its dynamic behavior over time. MD simulations can model the interactions of PYRIDINE,5-(1H-IMIDAZOL-5-YL)-2-METHOXY- with its environment, such as solvent molecules or biological macromolecules. nih.gov

By simulating the molecule in an aqueous environment, for example, MD can reveal detailed information about its solvation shell, the stability of hydrogen bonds with water molecules, and conformational changes. nih.gov Such simulations are essential for understanding how the solvent influences the molecule's structure and properties. Furthermore, MD is a key component in drug design workflows, where it can be used to assess the stability of a ligand within a protein's binding site and to elucidate the dynamics of their interaction. nih.gov

Advanced Modeling Techniques for Adsorption Phenomena

Theoretical modeling is also used to investigate how molecules like PYRIDINE,5-(1H-IMIDAZOL-5-YL)-2-METHOXY- interact with and adsorb onto surfaces. DFT calculations are particularly effective for this purpose, allowing researchers to model the adsorption process on various substrates, such as silicon surfaces or metal nanoparticles. aps.org

These simulations can determine the most stable adsorption geometries, calculate the binding energy between the molecule and the surface, and analyze the changes in electronic structure upon adsorption. aps.org For instance, modeling the adsorption of the pyridine moiety onto a silicon surface can identify different bonding modes, such as the formation of dative bonds through the nitrogen lone pair or covalent Si-N bonds. aps.org Comparing the simulated spectroscopic signatures with experimental data can validate the proposed adsorption models. This type of analysis is vital for applications in materials science and molecular electronics.

Chemical Reactivity and Transformation Studies of Pyridine,5 1h Imidazol 5 Yl 2 Methoxy

Acid-Base Properties and Protonation Behavior of Pyridine (B92270) and Imidazole (B134444) Nitrogens

The subject molecule possesses three nitrogen atoms, each with a lone pair of electrons, which can act as a proton acceptor (a base). The basicity of these nitrogens is, however, not equal and is influenced by their local electronic environment.

The pyridine nitrogen is generally basic, but its basicity is modulated by substituents on the ring. The pKa of the conjugate acid of pyridine is approximately 5.2. nih.gov For 2-methoxypyridine (B126380), the pKa of its conjugate acid is around 3.28. chemicalbook.com This decrease in basicity compared to pyridine is attributed to the electron-withdrawing inductive effect of the oxygen atom of the methoxy (B1213986) group, which is more pronounced than its electron-donating mesomeric effect. nih.gov

The imidazole ring is amphoteric, meaning it can act as both an acid and a base. wikipedia.org It has two nitrogen atoms: the pyrrole-type nitrogen (-NH-) and the pyridine-type nitrogen (=N-). The pyridine-type nitrogen is the basic center, with the pKa of the conjugate acid of imidazole being approximately 7.0. wikipedia.orgnih.gov This makes imidazole significantly more basic than pyridine. wikipedia.orgnih.gov The pyrrole-type nitrogen is acidic, with a pKa of about 14.5, and can be deprotonated by a strong base. wikipedia.orghumanjournals.com

In PYRIDINE,5-(1H-IMIDAZOL-5-YL)-2-METHOXY-, the pyridine-type nitrogen of the imidazole ring is expected to be the most basic site and therefore the most likely to be protonated first in an acidic medium. The pyridine nitrogen would be the second site of protonation, followed by the deprotonation of the pyrrole-type nitrogen under strongly basic conditions.

| Nitrogen Atom | Predicted pKa of Conjugate Acid | Basis for Prediction |

| Imidazole Pyridine-type (=N-) | ~7.0 | Based on the pKa of imidazole. wikipedia.orgnih.gov |

| Pyridine Nitrogen | ~3.28 | Based on the pKa of 2-methoxypyridine. chemicalbook.com |

| Imidazole Pyrrole-type (-NH-) | Not applicable (acidic proton) | The pKa of the NH proton is ~14.5. wikipedia.orghumanjournals.com |

Electrophilic and Nucleophilic Substitution Reactions

Electrophilic Substitution:

The pyridine ring is generally resistant to electrophilic aromatic substitution due to its electron-deficient nature. However, the presence of the electron-donating methoxy group at the 2-position activates the ring towards electrophilic attack. The methoxy group directs electrophiles primarily to the 5-position and to a lesser extent to the 3-position. brainly.com Since the 5-position is already substituted with the imidazole ring, electrophilic attack on the pyridine ring of the target molecule would be expected to occur at the 3- or potentially the 4-position. brainly.com

The imidazole ring, in contrast, is more susceptible to electrophilic substitution than pyridine. humanjournals.comquora.com Electrophilic attack typically occurs at the 4- or 5-position. uobabylon.edu.iq Given that the 5-position of the imidazole ring is attached to the pyridine ring, electrophilic substitution on this moiety would be directed to the 4-position. Under certain conditions, substitution at the 2-position is also possible. uobabylon.edu.iq

Nucleophilic Substitution:

The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution, especially at the 2-, 4-, and 6-positions. stackexchange.comechemi.comquora.com The methoxy group at the 2-position can potentially act as a leaving group in a nucleophilic substitution reaction, although this generally requires harsh conditions or the presence of activating groups. ntu.edu.sg

The imidazole ring is generally resistant to nucleophilic substitution unless activated by strongly electron-withdrawing groups. pharmaguideline.comglobalresearchonline.net Therefore, nucleophilic attack is more likely to occur on the pyridine ring of PYRIDINE,5-(1H-IMIDAZOL-5-YL)-2-METHOXY-.

| Ring System | Position | Reactivity towards Electrophiles | Reactivity towards Nucleophiles |

| 2-Methoxypyridine | 3, 4, 6 | Activated by the methoxy group; substitution expected at the 3- or 4-position. brainly.combrainly.com | Susceptible to attack, especially at the 6-position. The methoxy group at the 2-position could be a leaving group. stackexchange.comntu.edu.sg |

| 5-Substituted Imidazole | 2, 4 | Generally reactive; substitution expected at the 4-position. uobabylon.edu.iq | Generally unreactive unless activated. pharmaguideline.comglobalresearchonline.net |

Redox Chemistry and Stability

The imidazole ring is generally stable towards oxidation. pharmaguideline.com It is resistant to auto-oxidation and oxidation by agents like chromic acid. pharmaguideline.com However, it can be degraded by stronger oxidizing agents such as hydrogen peroxide or perbenzoic acid. pharmaguideline.comslideshare.net The imidazole moiety is also reported to be sensitive to photodegradation in solution. nih.gov Recent studies have investigated the aqueous-phase oxidation of imidazole by atmospheric oxidants like hydroxyl and nitrate (B79036) radicals. acs.org

Ligand Exchange Reactions and Dynamic Chemical Processes

Both pyridine and imidazole moieties are excellent ligands for a wide variety of metal ions due to the presence of the lone pair of electrons on the nitrogen atoms. wikipedia.org The subject molecule, therefore, has the potential to act as a mono-, bi-, or even tridentate ligand, coordinating to a metal center through the pyridine nitrogen and one or both of the imidazole nitrogens. The specific coordination mode would depend on the metal ion, the solvent, and the presence of other competing ligands.

The formation of metal complexes can lead to dynamic chemical processes, such as ligand exchange reactions, where the compound displaces or is displaced by other ligands in the coordination sphere of a metal ion. The study of these processes is relevant for applications in catalysis and the development of metal-based therapeutic agents.

Thermal and Photochemical Stability

Imidazoles generally exhibit high thermal stability, with decomposition often occurring at temperatures above 500°C. uokerbala.edu.iq However, the thermal stability of imidazole derivatives can be influenced by the nature of the substituents. acs.orglew.roglobethesis.com For instance, imidazole-based ionic liquids have been shown to have thermal stabilities in the range of 200–400 °C. acs.org

The photochemical stability of imidazoles can vary. While the imidazole ring itself is relatively stable, certain derivatives can undergo photo-oxidation or photorearrangement reactions. nih.govrsc.orgnih.gov The presence of the pyridine and methoxy groups in the target molecule could influence its photochemical behavior, potentially leading to different degradation pathways or photoproducts compared to simple imidazoles.

Coordination Chemistry of Pyridine,5 1h Imidazol 5 Yl 2 Methoxy

Ligand Characteristics and Potential Coordination Modes

The structural arrangement of PYRIDINE (B92270),5-(1H-IMIDAZOL-5-YL)-2-METHOXY- dictates its functionality as a ligand, particularly its ability to bind to metal centers through multiple coordination sites.

PYRIDINE,5-(1H-IMIDAZOL-5-YL)-2-METHOXY- is inherently a multidentate ligand due to the presence of multiple nitrogen atoms with available lone pairs of electrons. The molecule possesses three potential nitrogen donor sites: the sp²-hybridized nitrogen of the pyridine ring and two nitrogen atoms within the imidazole (B134444) ring (the pyridinic N-3 and the pyrrolic N-1).

The spatial orientation of the pyridine and imidazole rings is crucial for its chelating ability. The linkage at the 5-position of both rings allows for a flexible conformation. It is anticipated that the ligand would act as a bidentate chelating agent, coordinating to a metal ion through the pyridine nitrogen and the adjacent pyridinic nitrogen of the imidazole ring (N-3). This forms a stable five-membered chelate ring, a common and favorable arrangement in coordination chemistry. researchgate.net The imidazole ring itself is a fundamental building block in coordination chemistry, known to coordinate with a wide variety of metal ions. nih.govrsc.org The combined pyridine-imidazole scaffold is analogous to the well-studied 2,2'-bipyridine (B1663995) ligand, known for forming stable complexes. researchgate.net

Substituents on the heterocyclic rings can significantly modify the electronic properties of the ligand and, consequently, its coordination behavior. The 2-methoxy group (-OCH₃) on the pyridine ring in PYRIDINE,5-(1H-IMIDAZOL-5-YL)-2-METHOXY- is expected to play a key role.

The methoxy (B1213986) group is a strong electron-donating group through resonance. This effect increases the electron density on the pyridine ring, making the pyridine nitrogen atom more basic and a stronger Lewis base. This enhanced basicity generally leads to the formation of more stable metal complexes compared to those with unsubstituted pyridine ligands. The increased donor capacity can influence the electronic structure of the resulting metal complex, affecting properties such as redox potentials and spectroscopic signatures.

Synthesis and Structural Characterization of Metal Complexes

The synthesis of metal complexes with N-heterocyclic ligands like PYRIDINE,5-(1H-IMIDAZOL-5-YL)-2-METHOXY- typically involves the direct reaction of the ligand with a suitable metal salt in an appropriate solvent.

The versatile chelating nature of the pyridine-imidazole scaffold allows for the formation of complexes with a wide range of transition metals.

Iron(II) Complexes : Fe(II) complexes with related 2,6-bis(imidazol-2-yl)pyridine ligands have been synthesized by reacting the ligand with an iron(II) salt, such as FeSO₄, in aqueous-ethanol solutions. mdpi.com To prevent oxidation of the iron center, a reducing agent like ascorbic acid is often added. mdpi.com These reactions typically yield complexes with a 1:2 metal-to-ligand stoichiometry, forming an [FeL₂]²⁺ cation. nih.govnih.gov

Copper(II) Complexes : The synthesis of Cu(II) complexes is generally straightforward, involving the reaction of the ligand with a copper(II) salt like Cu(CH₃COO)₂·H₂O or CuCl₂ in a solvent such as ethanol (B145695) or methanol (B129727) at room temperature. nih.govmdpi.comacs.org The resulting complexes can have varying stoichiometries and coordination geometries depending on the reaction conditions and the counter-ions present. nih.gov

Gold(I/III) Complexes : Gold complexes, particularly Au(III), are known to form stable square planar complexes. Cyclometalated Au(III) complexes have been successfully synthesized using substituted pyridine ligands, such as 2,6-diphenylpyridine, indicating that the pyridine moiety is well-suited for coordination to gold. rsc.org The synthesis would likely involve reacting the ligand with a gold precursor like KAuCl₄.

Spectroscopic techniques are essential for confirming the coordination of the ligand to the metal center and for probing the electronic structure of the resulting complex.

Infrared (IR) Spectroscopy : Upon complexation, changes in the vibrational spectra are expected. The stretching and bending vibration bands associated with the pyridine and imidazole rings typically shift in position and change in number, which indicates the coordination of the nitrogen atoms to the metal ion. nih.gov New bands may also appear in the far-IR region, corresponding to the metal-nitrogen (M-N) stretching vibrations. nih.gov

UV-Visible (UV-Vis) Spectroscopy : The electronic spectra of the free ligand will be altered upon coordination. The formation of a complex often gives rise to new absorption bands in the visible region, which are attributed to metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) transitions. These transitions can cause a noticeable color change. nih.govnih.gov For instance, zinc(II) complexes with imidazopyridine ligands show a notable hypsochromic (blue) shift upon complexation. nih.gov

Mössbauer Spectroscopy : This technique is specific to iron-containing samples and is highly sensitive to the oxidation state and spin state of the iron nucleus. For Fe(II) complexes, Mössbauer spectroscopy can distinguish between high-spin (S=2) and low-spin (S=0) states. acs.org The isomer shift (δ) and quadrupole splitting (ΔE_Q) are key parameters. Low-spin Fe(II) complexes with N-donor ligands typically exhibit lower values for both parameters compared to their high-spin counterparts. nih.govnih.gov

| Spin State | Isomer Shift (δ) (mm/s) | Quadrupole Splitting (ΔE_Q) (mm/s) | Reference Compound Example |

|---|---|---|---|

| Low-Spin (S=0) | 0.20 - 0.50 | 0.10 - 0.60 | [Fe(L)₂]²⁺ (L = 2,6-bis(1H-imidazol-2-yl)pyridine) nih.govnih.gov |

| High-Spin (S=2) | 0.90 - 1.20 | 2.00 - 3.50 | [Fe(L)₂]²⁺ (at elevated temperatures) nih.govnih.gov |

Fe(II) Complexes : Iron(II) complexes with two tridentate 2,6-bis(imidazol-2-yl)pyridine-type ligands, [FeL₂]²⁺, consistently show a distorted octahedral coordination geometry. mdpi.com The central iron atom is coordinated to six nitrogen atoms (FeN₆ core), with three nitrogens from each of the two perpendicular ligands. researchgate.net

Cu(II) Complexes : Copper(II) complexes are known for their structural diversity, often exhibiting distorted geometries due to the Jahn-Teller effect. With pyridine-imidazole type ligands, various coordination environments have been observed, including distorted square planar, square pyramidal, and distorted octahedral geometries. nih.govnih.gov For example, the complex [Cu(PyBIm)(NO₃)(H₂O)]⁺ (where PyBIm is 2-(2-pyridyl)benzimidazole) adopts a distorted square planar geometry. nih.gov

Metal Environments : The metal-nitrogen bond lengths are indicative of the strength of the interaction. For Fe(II) complexes that exhibit spin crossover, a significant change in the Fe-N bond length is observed between the low-spin and high-spin states, with the high-spin state having longer bonds by approximately 0.2 Å. nih.gov

| Metal Ion | Ligand Type | Coordination Geometry | M-N Bond Length (Å) | Reference Compound Example |

|---|---|---|---|---|

| Fe(II) (Low-Spin) | Pyridine/Imidazole | Octahedral (FeN₆) | 1.95 - 2.00 | [Fe(L)₂]²⁺ (L = 2,6-bis(imidazol-2-yl)pyridine) mdpi.com |

| Fe(II) (High-Spin) | Pyridine/Imidazole | Octahedral (FeN₆) | 2.15 - 2.22 | [Fe(L)₂]²⁺ (L = 2,6-bis(imidazol-2-yl)pyridine) mdpi.com |

| Cu(II) | Pyridine | Square Pyramidal | 1.91 - 2.04 | [Cu₂Cl₂(R-terpy)₂]²⁺ acs.org |

| Cu(II) | Imidazole | Distorted Octahedral | ~1.99 | [Cu(2-MeIm)₂(Macr)₂] nih.gov |

| Au(III) | Pyridine | Square Planar | ~2.04 | [Au(C^N^C)(C₂–L–P(O)Ph₂)] rsc.org |

Electronic and Magnetic Properties of Coordination Compounds

No studies on spin crossover phenomena involving coordination compounds of PYRIDINE,5-(1H-IMIDAZOL-5-YL)-2-METHOXY- have been found in the reviewed literature.

There is no available information regarding thermochromism in Iron(II) complexes formed with PYRIDINE,5-(1H-IMIDAZOL-5-YL)-2-METHOXY-.

No magnetic susceptibility studies for coordination compounds of PYRIDINE,5-(1H-IMIDAZOL-5-YL)-2-METHOXY- have been reported.

Exploration of Chemical Derivatives and Structure Property Relationships for Pyridine,5 1h Imidazol 5 Yl 2 Methoxy Analogues

Strategic Derivatization of Pyridine (B92270), Imidazole (B134444), and Methoxy (B1213986) Moieties

Pyridine Ring Derivatization: The pyridine moiety can undergo various substitution reactions. For instance, the introduction of substituents on the pyridine ring can significantly alter the electronic properties of the entire molecule. Common derivatization strategies include electrophilic aromatic substitution, though the pyridine ring is generally less reactive than benzene (B151609) towards electrophiles. However, the presence of the activating methoxy group at the 2-position can facilitate such reactions. Nucleophilic aromatic substitution is also a viable strategy, particularly at positions activated by electron-withdrawing groups or through the formation of pyridinium (B92312) ions. sigmaaldrich.com

Imidazole Ring Derivatization: The imidazole ring offers multiple sites for modification. The nitrogen atoms can be alkylated or acylated, and the carbon atoms can undergo substitution reactions. ijrpc.com The tautomeric nature of the N-H bond in the imidazole ring means that N-alkylation can lead to a mixture of products. mdpi.com Furthermore, the reactivity of the imidazole ring towards electrophiles is generally high, allowing for the introduction of various functional groups at the carbon positions. ijrpc.com

Methoxy Moiety Modification: The methoxy group can be readily demethylated to the corresponding hydroxypyridine, which opens up a new avenue for derivatization. The resulting hydroxyl group can be further functionalized through etherification or esterification, allowing for the attachment of a wide range of substituents. This modification can significantly impact the molecule's hydrogen bonding capabilities and solubility.

Systematic Investigations of Substituent Effects on Chemical Properties

The introduction of different functional groups at various positions on the 5-(1H-imidazol-5-yl)-2-methoxypyridine scaffold systematically modulates its chemical properties. These effects can be observed in its spectroscopic characteristics, reactivity, and coordination behavior.

Influence on Spectroscopic Characteristics

Substituents can cause significant shifts in the spectroscopic signatures of the molecule, providing valuable information about its electronic structure.

NMR Spectroscopy: The chemical shifts in both ¹H and ¹³C NMR spectra are sensitive to the electronic environment of the nuclei. For the pyridine ring, the position and nature of substituents influence the chemical shifts of the ring protons and carbons. Electron-donating groups generally cause upfield shifts, while electron-withdrawing groups lead to downfield shifts. Similar effects are observed for the imidazole ring. Studies on substituted 2-methoxypyridines have shown that the methoxy group's conformation and electronic interactions with other substituents can be probed using NMR parameters. mdpi.com

The following table provides a hypothetical overview of the expected influence of different substituents on the spectroscopic properties of 5-(1H-imidazol-5-yl)-2-methoxypyridine analogues, based on general principles of spectroscopy.

| Substituent (Position) | Expected ¹H NMR Shift (Adjacent Protons) | Expected ¹³C NMR Shift (Substituted Carbon) | Expected UV-Vis λmax Shift |

| -NO₂ (Pyridine) | Downfield | Downfield | Bathochromic |

| -NH₂ (Pyridine) | Upfield | Upfield | Bathochromic |

| -CH₃ (Imidazole) | Upfield | Upfield | Hypsochromic |

| -Br (Imidazole) | Downfield | Downfield | Bathochromic |

Modulation of Reactivity Profiles

The reactivity of the 5-(1H-imidazol-5-yl)-2-methoxypyridine core is significantly influenced by the electronic properties of the substituents.

Electrophilic and Nucleophilic Reactions: Electron-donating groups on either the pyridine or imidazole ring will increase the electron density, making the rings more susceptible to electrophilic attack. Conversely, electron-withdrawing groups will deactivate the rings towards electrophiles but may activate them for nucleophilic substitution. The imidazole ring is generally more reactive towards electrophiles than the pyridine ring. ijrpc.comnih.gov The protonated form of the imidazole ring, the imidazolium (B1220033) ion, can enhance the electrophilic reactivity of adjacent groups. mdpi.com

Acidity and Basicity: The pKa of the imidazole and pyridine nitrogen atoms can be tuned by substituents. Electron-withdrawing groups will decrease the basicity of the nitrogen atoms, while electron-donating groups will increase it. This modulation of basicity is crucial for applications in catalysis and coordination chemistry.

Tuning of Coordination Behavior

The presence of multiple nitrogen atoms in the 5-(1H-imidazol-5-yl)-2-methoxypyridine scaffold makes it an excellent ligand for coordination with metal ions. The coordination behavior can be tuned by introducing substituents that alter the steric and electronic properties of the ligand.

Ligand Donor Properties: The electron-donating or -withdrawing nature of substituents influences the electron density on the nitrogen atoms, thereby affecting their ability to donate electron pairs to a metal center. For example, electron-donating groups can enhance the donor strength of the nitrogen atoms, leading to more stable metal complexes.

Steric Effects: The introduction of bulky substituents near the coordinating nitrogen atoms can sterically hinder the approach of a metal ion, influencing the coordination geometry and the stability of the resulting complex. This steric hindrance can be strategically used to control the formation of specific coordination complexes.

Formation of Coordination Polymers: The bifunctional nature of the ligand, with coordinating sites on both the pyridine and imidazole rings, allows for the formation of coordination polymers. By carefully selecting substituents and metal ions, it is possible to control the dimensionality and topology of these polymers.

Design and Synthesis of Chemically Modified Analogues

The synthesis of chemically modified analogues of 5-(1H-imidazol-5-yl)-2-methoxypyridine can be achieved through various synthetic strategies. A common approach involves the construction of the imidazole ring onto a pre-functionalized pyridine core or vice versa.

One potential synthetic route could involve the Suzuki or Stille coupling of a halogenated 2-methoxypyridine (B126380) with an appropriately substituted imidazole-boronic acid (or stannane) derivative. This approach offers a versatile way to introduce a wide range of substituents on both rings. Another strategy could be the condensation of a substituted 2-methoxypyridine-5-carbaldehyde with an α-dicarbonyl compound and ammonia (B1221849) or an amine, a variation of the Radziszewski imidazole synthesis.

For example, the synthesis of a related compound, 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol, was achieved through a one-pot reaction of benzil, 5-chlorosalicylaldehyde, ammonium (B1175870) acetate, and anisidine. This demonstrates the feasibility of multi-component reactions for the efficient synthesis of complex imidazole derivatives.

Isomeric Compound Studies and Their Distinct Chemical Features

The relative positions of the imidazole and methoxy groups on the pyridine ring, as well as the point of attachment of the pyridine to the imidazole ring, can lead to several isomers with distinct chemical features. For instance, besides the parent compound, 5-(1H-imidazol-5-yl)-2-methoxypyridine, one could consider isomers such as 2-(1H-imidazol-5-yl)-5-methoxypyridine, 4-(1H-imidazol-5-yl)-2-methoxypyridine, and 5-(1H-imidazol-4-yl)-2-methoxypyridine.

The position of the imidazole ring on the pyridine scaffold is expected to have a profound impact on the molecule's electronic properties, dipole moment, and steric environment. This, in turn, would influence its reactivity, spectroscopic properties, and coordination chemistry.

Electronic Effects: The electronic communication between the electron-donating methoxy group and the imidazole ring will vary depending on their relative positions (ortho, meta, or para). For example, in 5-(1H-imidazol-5-yl)-2-methoxypyridine, the methoxy group is in a para-like position relative to the imidazole, allowing for strong resonance effects. In an isomer like 4-(1H-imidazol-5-yl)-2-methoxypyridine, the methoxy group is in a meta-like position, and its electronic influence would be primarily inductive.

Coordination Chemistry: The spatial arrangement of the nitrogen atoms in different isomers will dictate their chelation properties. An isomer where the pyridine and imidazole nitrogen atoms are in close proximity would be a more effective chelating ligand for certain metal ions compared to an isomer where they are far apart.

Reactivity: The regioselectivity of substitution reactions on the pyridine ring would be different for each isomer due to the varying directing effects of the methoxy and imidazole substituents.

The following table summarizes some of the expected differences between two hypothetical isomers based on general chemical principles.

| Property | 5-(1H-imidazol-5-yl)-2-methoxypyridine | 4-(1H-imidazol-5-yl)-2-methoxypyridine |

| Electronic Interaction | Strong resonance interaction between methoxy and imidazole. | Primarily inductive interaction between methoxy and imidazole. |

| Dipole Moment | Expected to have a significant dipole moment. | The dipole moment would likely differ from the 5-substituted isomer. |

| Chelation Ability | The nitrogen atoms are relatively distant. | The nitrogen atoms are in a more favorable position for chelation with certain metal ions. |

| Reactivity | The position para to the methoxy group is activated. | The positions ortho and para to the methoxy group are activated, but the imidazole at the 4-position will also influence regioselectivity. |

Emerging Research Frontiers and Future Perspectives for Pyridine,5 1h Imidazol 5 Yl 2 Methoxy

Supramolecular Assembly and Self-Organization

The unique structural arrangement of PYRIDINE (B92270), 5-(1H-IMIDAZOL-5-YL)-2-METHOXY- offers distinct possibilities for designing and controlling supramolecular architectures. The molecule possesses key features that can direct non-covalent interactions, which are fundamental to the formation of ordered assemblies.

The imidazole (B134444) ring contains an acidic N-H proton that can act as a hydrogen-bond donor, while the pyridine nitrogen and the second imidazole nitrogen can serve as hydrogen-bond acceptors. acs.orgresearchgate.net This dual donor-acceptor capability is a powerful tool for self-assembly. Research on other imidazole derivatives has shown that N-H···N hydrogen bonds are a persistent and dominant interaction, often leading to the formation of robust one-dimensional tapes or chains in the solid state. researchgate.netacs.orgnih.gov It is anticipated that PYRIDINE, 5-(1H-IMIDAZOL-5-YL)-2-METHOXY- could similarly form predictable linear assemblies.

Furthermore, the two aromatic rings (pyridine and imidazole) provide surfaces for π-π stacking interactions. nih.govmdpi.com The stability and geometry of these stacks are influenced by factors such as electrostatic and dispersion forces. Computational studies on pyridine dimers have highlighted the importance of electron correlation in accurately predicting the stability of such interactions, with antiparallel-displaced geometries often being the most stable. researchgate.net The interplay between hydrogen bonding and π-stacking can lead to complex and well-defined three-dimensional networks. rsc.orgresearchgate.net The methoxy (B1213986) group can also participate in weaker C-H···O interactions, further guiding the crystal packing. researchgate.net

| Interaction Type | Participating Moieties | Potential Role in Assembly | Supporting Evidence from Related Systems |

|---|---|---|---|

| Hydrogen Bonding (N-H···N) | Imidazole N-H (donor), Pyridine N or Imidazole N (acceptor) | Formation of linear chains, tapes, or dimers. researchgate.net | Direct observation of imidazole-imidazolium hydrogen bonds via J-coupling in NMR studies. acs.orgnih.gov |

| π-π Stacking | Pyridine and Imidazole aromatic rings | Stabilization of layered structures and crystal packing. | Studies on imidazopyridines and benzimidazoles show π-stacking influences fluorescence and crystal properties. rsc.org |

| C-H···N / C-H···π Interactions | Aromatic C-H bonds and nitrogen atoms or π-systems | Directional control and secondary stabilization of the supramolecular structure. | Hirshfeld surface analysis of related heterocycles confirms the significance of these weaker interactions. rsc.org |

Integration into Advanced Functional Materials

The inherent electronic and photophysical properties of the pyridine-imidazole scaffold suggest that PYRIDINE, 5-(1H-IMIDAZOL-5-YL)-2-METHOXY- is a promising candidate for the development of advanced functional materials. Heterocyclic compounds based on imidazopyridine isomers are known for their applications in optoelectronics and as sensors due to their luminescent properties. nih.govresearchgate.net

Many such molecules exhibit intramolecular charge transfer (ICT), where photoexcitation leads to a shift of electron density from a donor part of the molecule to an acceptor part. rsc.org The methoxy group on the pyridine ring acts as an electron-donating group, which, coupled with the π-system of the rings, could facilitate ICT. This property is highly desirable for applications in organic light-emitting diodes (OLEDs) and as fluorescent probes, where the emission wavelength can be sensitive to the local environment's polarity. rsc.org

The ability of the nitrogen atoms to coordinate with metal ions also opens the door to creating metal-organic frameworks (MOFs) or coordination polymers. researchgate.net Such materials could have applications in catalysis, gas storage, or as chemical sensors. By selecting appropriate metal centers, it may be possible to create materials where the luminescence of the ligand is modulated by the presence of specific analytes.

| Potential Application Area | Key Molecular Property | Mechanism/Principle | Example from Related Compounds |

|---|---|---|---|

| Organic Light-Emitting Diodes (OLEDs) | Strong fluorescence, Intramolecular Charge Transfer (ICT) | Electroluminescence from the radiative decay of excited states formed by charge injection. | Imidazo[4,5-b]pyridines are studied for their excellent emissive properties for OLEDs. nih.gov |

| Fluorescent Sensors | Environment-sensitive emission (solvatochromism), Metal-ion coordination | Changes in fluorescence intensity or wavelength upon binding to an analyte or changing solvent polarity. | Imidazo[1,5-a]pyridines are used as chelating ligands for developing on-off type sensors for metal ions. nih.gov |

| Liquid Crystals | Anisotropic molecular shape, Intermolecular interactions | Self-assembly into ordered phases (e.g., nematic) based on molecular shape and non-covalent forces. | Bent-shaped mesogens based on 2-methoxypyridine (B126380) cores exhibit liquid crystalline phases. researchgate.netrsc.org |

Methodological Advancements in Characterization and Theoretical Prediction

A thorough investigation of PYRIDINE, 5-(1H-IMIDAZOL-5-YL)-2-METHOXY- necessitates a combination of advanced experimental characterization techniques and robust theoretical modeling. These methods are crucial for understanding its structure, properties, and potential applications.

Experimental Characterization: The synthesis and purification of the compound would be confirmed using standard techniques such as Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectroscopy, mass spectrometry, and elemental analysis. uctm.eduresearchgate.net To understand its supramolecular behavior, single-crystal X-ray diffraction is indispensable, as it provides precise information on bond lengths, bond angles, and the nature of intermolecular interactions in the solid state. rsc.orgresearchgate.net Spectroscopic techniques like FT-IR and FT-Raman would provide insights into its vibrational modes. elixirpublishers.com

Theoretical Prediction: Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the properties of such molecules. elixirpublishers.comresearchgate.net DFT calculations can be used to determine optimized molecular geometries, electronic structures, and dipole moments. researchgate.net The analysis of frontier molecular orbitals (HOMO and LUMO) provides insights into the molecule's reactivity and its potential for charge transfer. researchgate.netresearchgate.net Time-dependent DFT (TD-DFT) is employed to simulate electronic absorption and emission spectra, which is vital for understanding its photophysical properties and potential as a fluorophore. nih.gov Furthermore, Hirshfeld surface analysis can be used to visualize and quantify intermolecular contacts in the crystal lattice, complementing experimental X-ray data. rsc.orguctm.edu

| Parameter | Computational Method | Predicted Information | Typical Values/Observations in Related Systems |

|---|---|---|---|

| Molecular Geometry | DFT (e.g., B3LYP/6-311++G(d,p)) | Optimized bond lengths, bond angles, and dihedral angles. | Dihedral angles between fused rings influence planarity and conjugation. researchgate.net |

| Electronic Properties | DFT | HOMO-LUMO energy gap, dipole moment, electrostatic potential. | HOMO-LUMO gaps correlate with chemical stability and optical properties. researchgate.net Dipole moments vary significantly with substitution. researchgate.net |

| Spectroscopic Data | TD-DFT | UV-Vis absorption wavelengths (λ_abs) and oscillator strengths. | Calculations reproduce experimental spectra well for imidazo[1,2-a]pyridine (B132010) fluorophores. nih.gov |

| Intermolecular Interactions | Hirshfeld Surface Analysis | Quantification of hydrogen bonds, π-stacking, and other contacts. | Reveals the relative importance of different non-covalent forces in crystal packing. rsc.orguctm.edu |

Cross-Disciplinary Research Avenues in Chemical Science

The versatile structure of PYRIDINE, 5-(1H-IMIDAZOL-5-YL)-2-METHOXY- makes it a compelling target for research that spans multiple disciplines within chemistry.

In medicinal chemistry , both pyridine and imidazole rings are considered "privileged structures" due to their frequent appearance in biologically active compounds and approved drugs. nih.govresearchgate.net Imidazopyridine derivatives, for instance, exhibit a vast range of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties. nih.govresearchgate.nete3s-conferences.org The specific arrangement and substitution pattern of PYRIDINE, 5-(1H-IMIDAZOL-5-YL)-2-METHOXY- could offer novel interactions with biological targets like enzymes and receptors, making it a valuable scaffold for drug discovery programs.

In organometallic chemistry and catalysis , the nitrogen atoms of the pyridine and imidazole rings can act as N,N-bidentate chelating ligands for transition metals. nih.gov The resulting metal complexes could find applications as catalysts in organic synthesis or as functional units in materials science. The electronic properties of the ligand, modulated by the methoxy group, would influence the stability and reactivity of the metal center.

Finally, in the field of photocatalysis , imidazopyridines have been used in C-H functionalization reactions. nih.gov The electronic properties of PYRIDINE, 5-(1H-IMIDAZOL-5-YL)-2-METHOXY- could be harnessed in similar photocatalytic cycles, either as the catalyst itself or as a substrate for late-stage functionalization, enabling the synthesis of more complex molecules.

| Research Field | Relevant Structural Features | Potential Application |

|---|---|---|

| Medicinal Chemistry | Privileged pyridine and imidazole scaffolds; hydrogen bonding sites. | Core structure for developing new therapeutic agents (e.g., kinase inhibitors, antibacterial agents). researchgate.nete3s-conferences.org |

| Organometallic Chemistry | N-donor atoms for metal coordination (chelating ligand). | Formation of novel coordination complexes for catalysis or sensing. nih.gov |

| Photocatalysis | Aromatic π-system, susceptibility to single-electron transfer (SET). | Use as a substrate or catalyst in light-driven organic transformations. nih.gov |

| Chemical Biology | Fluorescent properties, ability to interact with biomolecules. | Development of fluorescent probes for cellular imaging or biosensing. researchgate.net |

Q & A

Q. What statistical models are appropriate for analyzing contradictory bioassay data?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.